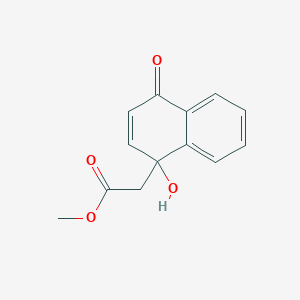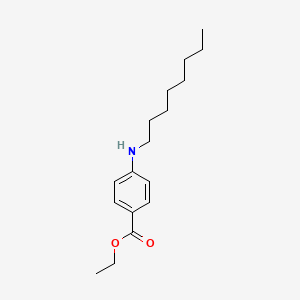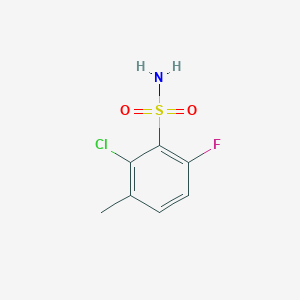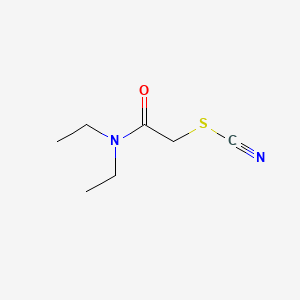
1-(Hydroxyamino)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyamino)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a hydroxyamino group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclopentanecarboxylic acid derivatives. This process typically employs strong oxidizing agents such as potassium permanganate or chromic acid to introduce the hydroxyamino group. Another method involves the reaction of cyclopentanone with hydroxylamine, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions are commonly employed, where cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxyamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentanecarboxylic acid derivatives with different functional groups.
Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclopentanecarboxylic acid derivatives.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyamino)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-(Hydroxyamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxyamino)cyclopentanecarboxylic acid can be compared with other similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-Aminocyclopentanecarboxylic acid: Contains an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
Cyclopentane β-amino acids: These compounds have a similar cyclopentane ring structure but differ in the position and type of functional groups, affecting their biological activity and applications.
The uniqueness of this compound lies in its combination of a hydroxyamino group and a carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2627-43-2 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-(hydroxyamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5(9)6(7-10)3-1-2-4-6/h7,10H,1-4H2,(H,8,9) |
InChI-Schlüssel |
KHRQWWQCHLFRSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C(=O)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)

![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)



![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)




![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
